molecular formula C19H12N4O6S B2891715 (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 683255-15-4

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2891715
CAS No.: 683255-15-4
M. Wt: 424.39
InChI Key: MJVMMKFJSKGVAX-MLPAPPSSSA-N
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Description

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Nitration: Introduction of nitro groups into the aromatic rings can be done using nitrating agents such as a mixture of concentrated sulfuric acid and nitric acid.

    Aldol condensation: The final step involves an aldol condensation reaction between the thiazole derivative and the nitrophenyl derivative to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its multiple reactive sites.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Uniqueness

Compared to similar compounds, (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile stands out due to the presence of both nitro groups and the thiazole ring, which confer unique reactivity and potential for diverse applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O6S/c1-29-17-8-11(7-16(18(17)24)23(27)28)6-13(9-20)19-21-15(10-30-19)12-2-4-14(5-3-12)22(25)26/h2-8,10,24H,1H3/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVMMKFJSKGVAX-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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